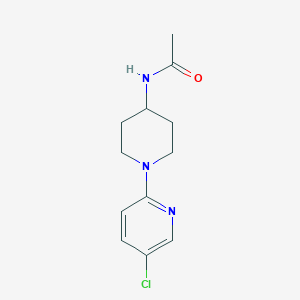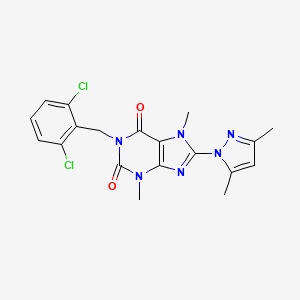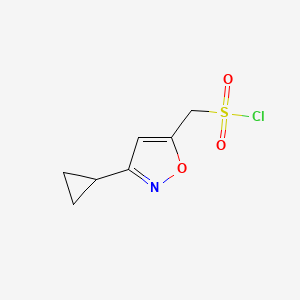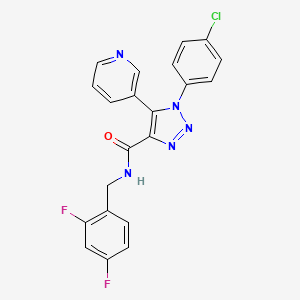
N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is an important organic compound used in various fields of research and industry. It is also known as PF-06815345, a liver-targeted, orally available prodrug . This compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide”, is an important component of medicinal chemistry and chemical biology . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Molecular Structure Analysis
The molecular formula of “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is C12H16ClN3O, and its molecular weight is 253.73.Chemical Reactions Analysis
“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is a prodrug that is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The conversion process involves chemical reactions in the liver.Physical And Chemical Properties Analysis
“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is a white to beige powder . It is soluble in DMSO, with a solubility of 2 mg/mL .Scientific Research Applications
Anti-Tubercular Agents
This compound has been explored for its potential as an anti-tubercular agent. The structural similarity to pyrazinamide, a first-line drug for tuberculosis (TB), suggests that derivatives of this compound could be synthesized and evaluated for their efficacy against Mycobacterium tuberculosis . The ability to inhibit the growth of TB-causing bacteria makes it a valuable candidate for further drug development in this field.
Anti-Fibrosis Activity
Derivatives of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide have shown promising results in the study of anti-fibrosis activity. These compounds have been tested against immortalized rat hepatic stellate cells and have demonstrated better anti-fibrotic activities than some existing drugs . This suggests a potential application in treating fibrotic diseases by inhibiting the expression of collagen and other fibrosis-related proteins.
Heterocyclic Chemistry in Drug Discovery
The compound falls under the category of heterocyclic chemistry, which is a cornerstone of medicinal chemistry. Heterocyclic compounds like this one are crucial in the design of new drugs due to their diverse biological activities and their presence in a significant number of pharmaceuticals . This compound can serve as a core scaffold for developing new medications with improved efficacy and safety profiles.
Organic Electronics
Heterocyclic compounds, including N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide, can be utilized in the production of organic conductors, semiconductors, and light-emitting diodes (LEDs) . Their electronic properties make them suitable for use in advanced technologies such as photovoltaic cells and optical data carriers.
Material Science
In material science, this compound’s derivatives could be used to create novel materials with specific properties. These materials could find applications in various industries, including cosmetics, reprography, information storage, and plastics . The versatility of heterocyclic compounds in material science underscores their industrial significance.
Liver-Targeted Therapies
N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide derivatives have been investigated as liver-targeted drug candidates. These compounds can inhibit ribosomal synthesis of proteins like PCSK9, which are considered undruggable by small molecules . This opens up new avenues for treating liver-related diseases and regulating lipid metabolism.
Mechanism of Action
Future Directions
The future directions of “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” could involve further exploration of its anti-fibrotic activities . As a prodrug that selectively inhibits PCSK9 protein synthesis, it may have potential applications in the treatment of conditions related to cholesterol metabolism .
properties
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-11-4-6-16(7-5-11)12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMXPFICXRGWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine](/img/structure/B2791613.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)






![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2791628.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)

![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)